Elevated Lipophilicity (LogP 1.32) vs. Spiro[4.4] Analog (LogP 0.41): A 0.91 Log Unit Gain in Predicted Membrane Permeability
The target compound exhibits a predicted LogP of 1.32, compared to 0.41 for the direct spiro[4.4]nonane analog (tert-Butyl (3-methyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate, CAS 1956426-43-9) . This represents a 0.91 log-unit increase, which translates to a predicted 8-fold higher partitioning into a lipid bilayer. In drug design, a LogP in the 1–3 range is optimal for passive transcellular permeability, while values below 0.5 often indicate insufficient membrane crossing for intracellular targets .
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.32 |
| Comparator Or Baseline | tert-Butyl (3-methyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate (CAS 1956426-43-9): LogP = 0.41 |
| Quantified Difference | ΔLogP = +0.91, representing an ~8-fold increase in predicted lipid partitioning |
| Conditions | Predicted LogP determined by ACD/Labs Percepta Platform (PhysChem Module) as reported on ChemSrc; both compounds share the same N3-methyl substitution and Boc-carbamate protection, differing only in the spiro ring size (cyclohexane vs. cyclopentane annulation) |
Why This Matters
When selecting a building block for a series targeting intracellular kinases or CNS receptors, the +0.91 LogP advantage makes the target compound a more appropriate starting point than the spiro[4.4] analog, reducing the number of subsequent synthetic iterations needed to achieve acceptable passive permeability.
